molecular formula C9H11BrO2 B1375321 4-Bromo-2-isopropoxyphenol CAS No. 916228-69-8

4-Bromo-2-isopropoxyphenol

Cat. No.: B1375321
CAS No.: 916228-69-8
M. Wt: 231.09 g/mol
InChI Key: BXOYQPKNGGAODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-isopropoxyphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the second position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxyphenol typically involves the bromination of 2-isopropoxyphenol. One common method includes the use of pyridinium tribromide as the brominating agent in dichloromethane as the solvent. The reaction is carried out at room temperature for about six hours. After the reaction, the mixture is quenched with aqueous hydrochloric acid, and the organic phase is separated and purified to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize the phenolic group.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-2-isopropoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropoxyphenol largely depends on its interactions with other molecules. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attach to the phenol ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOYQPKNGGAODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 200 ml of dichloromethane solution containing 27.2 g (0.179 mol) of 2-isopropoxyphenol was added dropwise 50 ml of dichloromethane solution containing 28.4 g (0.177 mol) of bromine at −70° C. or lower. After completion of the dropwise addition, the mixture was stirred at the same temperature 1 hour, and gradually raised to −10° C. After completion of the reaction, the reaction mixture was poured into ice-water, the mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate, and then extracted with chloroform. The organic layer after separation was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The obtained residue was applied to silica gel column chromatography (Eluent; hexane:ethyl acetate=9:1 (V/V)), and the fractions containing the desired compound were concentrated under reduced pressure to obtain 38.8 g of the title compound as a colorless oil. (Yield: 94%)
Quantity
28.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
27.2 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-isopropoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-isopropoxyphenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-isopropoxyphenol
Reactant of Route 4
4-Bromo-2-isopropoxyphenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-isopropoxyphenol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-isopropoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.